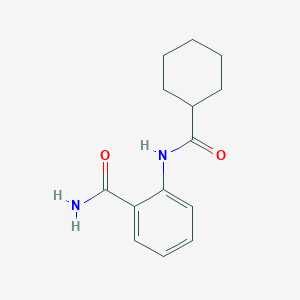

2-(Cyclohexylcarbonylamino)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXANUDLAGIWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Cyclohexylcarbonylamino Benzamide

Established Synthetic Pathways for N-Substituted Benzamides and Cyclohexyl-Amide Linkages

Traditional methods for the synthesis of N-substituted benzamides, including the title compound, typically rely on the coupling of an activated carboxylic acid derivative with an amine. core.ac.uk These methods are well-documented and provide reliable routes to complex amide architectures.

The classical and most widely used strategy for forming the amide bond in 2-(cyclohexylcarbonylamino)benzamide involves a multi-step sequence. This approach begins with the activation of cyclohexanecarboxylic acid, followed by its reaction with 2-aminobenzamide (B116534).

A common activation method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting cyclohexanecarbonyl chloride is then reacted with 2-aminobenzamide in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This specific type of reaction is known as the Schotten-Baumann reaction. core.ac.uk

The synthesis of the 2-aminobenzamide precursor itself can require additional steps, often starting from 2-nitrobenzonitrile (B147312) or anthranilic acid. researchgate.net For instance, 2-nitrobenzonitrile can undergo simultaneous hydrolysis of the nitrile group and reduction of the nitro group to yield 2-aminobenzamide. researchgate.net These multi-step pathways, while effective, often involve harsh reagents and generate significant waste, prompting the development of more streamlined approaches. ucl.ac.uk

To improve efficiency and align with the principles of green chemistry, one-pot synthesis methods have been developed. These approaches avoid the isolation of reactive intermediates like acyl chlorides by using coupling reagents that facilitate the direct condensation of a carboxylic acid and an amine. ucl.ac.uk

Prominent coupling agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. Such methods are generally more atom-economical and produce less hazardous waste compared to traditional acyl chloride routes. ucl.ac.uksigmaaldrich.com

The development of nanoporous solid acid catalysts, such as SBA-Pr-SO3H, also enables efficient one-pot synthesis of benzamide (B126) derivatives under solvent-free conditions, further enhancing the green credentials of the synthesis. orientjchem.org The use of ultrasound irradiation in conjunction with recyclable nano-catalysts like ZnFe₂O₄ represents another green methodology that can reduce reaction times and simplify work-up procedures. ichem.md

Optimizing the yield and purity of this compound is crucial for its application. Several factors influence the outcome of the synthesis, including the choice of solvent, reaction temperature, stoichiometry of reactants, and the specific coupling agent or catalyst used. numberanalytics.comresearchgate.net

Systematic screening of reaction conditions is often necessary to identify the optimal parameters. numberanalytics.com For instance, in coupling reactions, the choice of base can be critical; a hindered base like diisopropylethylamine (Hünig's base) is often used to minimize side reactions. organic-chemistry.org Temperature control is also vital; while higher temperatures can increase reaction rates, they may also lead to the formation of byproducts or degradation of the desired compound. numberanalytics.comnih.gov

Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel. The purity of the synthesized compound is then confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Multi-Step (Acyl Chloride) | Cyclohexanecarboxylic acid, SOCl₂, 2-Aminobenzamide, Pyridine | Often requires heating; non-polar organic solvents | High reactivity, reliable | Harsh reagents, corrosive byproducts (HCl), poor atom economy. ucl.ac.uk |

| One-Pot (Coupling Agent) | Cyclohexanecarboxylic acid, 2-Aminobenzamide, EDC or HATU | Room temperature or mild heating; polar aprotic solvents (e.g., DMF) | Milder conditions, higher atom economy, one-step process. ucl.ac.uk | Stoichiometric waste from coupling agent, can be expensive. ucl.ac.uk |

| One-Pot (Solid Acid Catalyst) | 2-Aminobenzamide, Benzoyl Chlorides, SBA-Pr-SO3H | 130 °C, solvent-free | High efficiency, recyclable catalyst, green methodology. orientjchem.org | High temperature required. |

Novel Synthetic Approaches and Methodological Advancements for the Benzamide Core

Recent research has focused on developing more sophisticated and sustainable methods for amide bond formation, moving away from stoichiometric activators towards catalytic and biocatalytic systems.

Chemo-enzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biocatalysts. proquest.com Enzymes, such as lipases and acyltransferases, can catalyze the formation of amide bonds under mild, environmentally benign conditions. proquest.comnih.gov For example, acyltransferases like the one from Mycobacterium smegmatis (MsAcT) have been used to efficiently prepare amide intermediates in flow chemistry systems, which can dramatically accelerate production and simplify purification. proquest.com

These enzymatic methods offer several advantages:

High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective, which is particularly valuable in the synthesis of complex molecules. proquest.com While this compound is achiral, enzymatic approaches would be critical for creating chiral analogues.

Mild Conditions: Biocatalytic reactions are typically run in aqueous solutions or organic solvents at or near room temperature, reducing energy consumption and preserving sensitive functional groups. nih.gov

Sustainability: Biocatalysis is a cornerstone of green chemistry, using renewable catalysts and minimizing waste. manchester.ac.uk

A synergistic approach merging nitrile hydratase enzymes with chemocatalysis in a one-pot system has been reported for constructing amide bonds, offering a sustainable route that avoids the need for protecting groups. manchester.ac.uk

A significant advancement in amide synthesis is the development of catalytic methods that form the amide bond directly from carboxylic acids and amines, releasing only water as a byproduct. ucl.ac.uksigmaaldrich.com These methods are highly atom-economical and address many of the shortcomings of traditional coupling reactions. dntb.gov.ua

Several types of catalysts have been explored:

Boron-Based Catalysts: Arylboronic acids, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have proven to be highly active catalysts for direct amidation at room temperature across a wide range of substrates. organic-chemistry.org They are thought to work by forming a reactive acylborate intermediate. organic-chemistry.org

Transition Metal Catalysts: Ruthenium and rhodium complexes have been used to catalyze the dehydrogenative coupling of alcohols and amines to form amides, with the liberation of hydrogen gas. sigmaaldrich.com More directly relevant to the benzamide core, rhodium(III) catalysts have been used for the amidation of anilide C-H bonds with isocyanates to produce N-acyl anthranilamides efficiently. acs.orgnih.govorganic-chemistry.org This C-H activation strategy provides a novel and direct route to complex benzamide structures without requiring pre-functionalized starting materials. acs.org

Other Metal Catalysts: Simple and inexpensive titanium and zirconium compounds have also been shown to catalyze direct amide formation. ucl.ac.uk

These catalytic approaches represent the forefront of amide synthesis, offering greener, more efficient, and often more direct pathways to target molecules like this compound. sigmaaldrich.com

Flow Chemistry Applications in Benzamide Synthesis

The synthesis of benzamides has been significantly advanced by the adoption of flow chemistry, a technique that offers marked improvements over traditional batch methods in terms of safety, efficiency, and scalability. nih.govresearchgate.net In a continuous-flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction conditions like temperature, pressure, and residence time. nih.govbohrium.com This meticulous control often translates to higher product yields and purity. bohrium.com

A common flow-based approach for benzamide synthesis involves the coupling of an amine with an activated carboxylic acid derivative. researchgate.net The use of microreactors is particularly advantageous due to their high surface-area-to-volume ratio, which enhances heat and mass transfer, thereby accelerating reaction rates. thieme-connect.de Flow chemistry also permits the use of superheating conditions without solvent vaporization by employing back-pressure regulators, which can significantly improve yields. nih.gov For instance, a selective amidation reaction yield improved from 69% to 83% with the application of pressure in a flow system. nih.gov

Furthermore, flow chemistry is well-suited for handling hazardous reagents by enabling their in-situ generation and immediate use, which minimizes risk. nih.gov This is particularly relevant for exothermic amidation reactions where precise temperature control prevents dangerous thermal runaways. The integration of continuous in-line purification steps, such as liquid-liquid extraction or crystallization, streamlines the entire process, leading to a more efficient and scalable production of pure amide compounds. nih.govresearchgate.net

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers several avenues for derivatization, allowing chemists to fine-tune its properties. Modifications typically target the cyclohexyl group, the benzamide ring, or the central amide linkage to systematically explore structure-activity relationships (SAR). mdpi.comnih.govnih.gov

The cyclohexyl group is a common structural motif in drug discovery, often serving as a three-dimensional bioisostere for a phenyl group, which can provide more contact points with a target protein. pharmablock.com Modifying this moiety can influence the compound's lipophilicity, steric profile, and conformational state. pharmablock.comnih.gov Introducing substituents can probe the steric limitations of a biological target's binding pocket and can also be used to block metabolically vulnerable positions, such as the 4-position, which is often susceptible to oxidation. pressbooks.pub Replacing the cyclohexyl ring with a more rigid or aza-substituted version can lock the conformation, reduce entropy, and potentially improve binding affinity. pharmablock.com The introduction of fluorine atoms to the ring can also significantly alter properties, with studies on all-cis 2,3,4,5,6-pentafluorocyclohexyl moieties showing a notable reduction in Log P values, a desirable trait in drug development. nih.gov

Table 1: Cyclohexyl Moiety Modification Strategies

| Modification Type | Rationale | Anticipated Effects | Reference |

|---|---|---|---|

| Introduction of Polar Groups (e.g., -OH) | Increase hydrophilicity; introduce new hydrogen bonding sites. | Altered solubility and pharmacokinetic profile. | pharmablock.com |

| Introduction of Alkyl Groups | Increase lipophilicity; probe steric tolerance of binding sites. | Enhanced membrane permeability; potentially increased potency. | pharmablock.comnih.gov |

| Replacement with Heterocycles (e.g., Piperidine, Morpholine) | Block metabolic "soft spots"; improve solubility. | Enhanced metabolic stability and solubility. | pressbooks.pub |

| Introduction of Fluorine Atoms | Alter electronic properties; block metabolism; reduce lipophilicity. | Improved metabolic stability; lower Log P values. | nih.gov |

| Use of Rigid Bicyclic Analogues | Reduce conformational flexibility; lock bioactive conformation. | Increased binding affinity due to lower entropic penalty. | pharmablock.com |

Substituents on the benzamide ring can modulate the molecule's electronic and steric characteristics. nih.gov The reactivity and orientation of further substitutions are governed by the interplay of inductive and resonance effects of the existing groups. libretexts.orglibretexts.org Electron-donating groups like hydroxyl (-OH) or alkyl groups activate the ring, making it more reactive towards electrophilic substitution, while electron-withdrawing groups like nitro (-NO2) or carbonyl (-CHO) deactivate it. libretexts.orglibretexts.orgmsu.edu

The position of the substituent is critical. For instance, an ortho-substituent can exert a steric effect that prevents the amide group from being coplanar with the benzene (B151609) ring, which can influence intramolecular hydrogen bonding and lipophilicity. nih.govnsf.gov In disubstituted rings, the directing effects of the existing groups can be either reinforcing or antagonistic, which determines the position of the incoming substituent. msu.edu The introduction of substituents like a methylsulfonyl group has been used to increase pharmacological activity and selectivity by interacting with key amino acid residues in target proteins. mdpi.com

Table 2: Benzamide Ring Substituent Effects

| Substituent | Electronic Effect | Directing Effect | Potential Impact on Properties | Reference |

|---|---|---|---|---|

| -OH, -NH2, -OR | Electron-donating (by resonance) | Ortho, Para-directing | Activates the ring; can participate in hydrogen bonding. | libretexts.orglibretexts.org |

| Alkyl (-R) | Electron-donating (inductive) | Ortho, Para-directing | Weakly activates the ring; increases lipophilicity. | libretexts.orglibretexts.org |

| Halogens (-F, -Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing | Deactivates the ring but directs ortho/para; can form halogen bonds. | libretexts.orglibretexts.org |

| -NO2, -CN, -COR | Electron-withdrawing (inductive and resonance) | Meta-directing | Strongly deactivates the ring; can act as hydrogen bond acceptor. | libretexts.orglibretexts.org |

The amide bond is a cornerstone of many biologically active molecules due to its ability to form key hydrogen bonds. acs.orgresearchgate.net However, it is often metabolically labile due to enzymatic cleavage by proteases. nih.govsci-hub.se A primary strategy to overcome this is the replacement of the amide bond with a bioisostere—a different functional group with similar steric and electronic properties but improved metabolic stability. researchgate.netnih.gov

To investigate the biological function, target engagement, and mechanism of action of a compound, functional tags can be chemically attached to its structure. nih.govthermofisher.com These small-molecule chemical probes are designed to be highly potent and selective modulators of a protein's function. thermofisher.comnih.gov The goal is to link a biological phenotype to a specific molecular target. aacrjournals.org

Common functional tags include:

Fluorescent dyes (e.g., Fluorescein, Rhodamine): These are attached to the molecule, often via a linker arm, to allow for visualization of its distribution and localization within cells through fluorescence microscopy. rsc.org

Biotin (B1667282): This tag enables affinity-based purification of the target protein. The biotinylated probe binds to its target, and the resulting complex can be isolated from a cell lysate using streptavidin-coated beads for subsequent identification. rsc.org

Photoaffinity labels (e.g., benzophenones, aryl azides): These groups become reactive upon exposure to UV light, forming a covalent bond with the target protein. This allows for irreversible labeling and aids in the definitive identification of the binding partner. rsc.org

Table 3: Functional Tags for Chemical Probes

| Tag/Probe Type | Primary Application | Example | Reference |

|---|---|---|---|

| Fluorescent Tag | Cellular imaging and localization studies. | Fluorescein | rsc.org |

| Affinity Tag | Purification of target proteins for identification. | Biotin | rsc.org |

| Photoaffinity Label | Covalent cross-linking to the target for identification. | Benzophenone | rsc.org |

Theoretical and Computational Investigations of 2 Cyclohexylcarbonylamino Benzamide

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the various spatial orientations, or conformations, that 2-(cyclohexylcarbonylamino)benzamide can adopt are fundamental to its properties. Computational analysis allows for a precise determination of its geometry and the energetic favorability of different conformations.

Quantum Mechanical Calculations of Molecular Geometry and Stability

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the most stable molecular geometry of this compound. These calculations solve the Schrödinger equation for the molecule, providing optimized bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.

For this compound, the geometry is largely influenced by the spatial arrangement of the cyclohexyl ring relative to the benzamide (B126) moiety. The amide linkage introduces a degree of planarity, while the cyclohexyl group, with its characteristic chair and boat conformations, adds conformational complexity. DFT calculations typically predict the chair conformation of the cyclohexane (B81311) ring to be the most stable due to minimized steric hindrance and torsional strain.

The stability of the molecule is quantified by its total electronic energy, calculated at the optimized geometry. This value represents the molecule's energy at 0 Kelvin in the gas phase and serves as a benchmark for comparing the relative stabilities of different isomers or conformers.

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (amide) | 1.24 | - | - |

| C-N (amide) | 1.35 | - | - |

| N-H (amide) | 1.01 | - | - |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-C (cyclohexyl) | 1.53 - 1.55 | - | - |

| C-N-C | - | 125.0 | - |

| O=C-N | - | 123.5 | - |

| C-C-N-H | - | - | ~180.0 |

| C-C-C-C (cyclohexyl) | - | - | ~55.0 (chair) |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules.

Conformational Isomerism and Energy Landscapes

Conformational isomerism in this compound arises from the rotation around single bonds, primarily the C-N bond of the amide linkage and the C-C bond connecting the cyclohexyl ring to the carbonyl group. This rotation leads to different spatial arrangements of the molecule, known as conformers, each with a distinct energy level.

The potential energy surface (PES) or energy landscape maps the energy of the molecule as a function of one or more of these rotational angles. By systematically rotating these bonds and calculating the energy at each step, a profile of the energy landscape can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

For this compound, the energy landscape would likely reveal several low-energy conformers, with the global minimum corresponding to the most stable arrangement. The energy barriers between these conformers determine the flexibility of the molecule and the ease with which it can transition between different shapes at a given temperature.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular interactions play a crucial role in stabilizing the preferred conformation of this compound. A significant feature is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the amide hydrogen (N-H) and the oxygen atom of the benzamide's carbonyl group (C=O), creating a six-membered ring structure. This type of interaction is common in ortho-substituted benzamides and contributes significantly to the planarity and stability of the molecule.

Electronic Structure and Reactivity Studies

The distribution of electrons within this compound and how this distribution influences its chemical reactivity can be elucidated through theoretical studies of its electronic structure.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the molecule's ionization potential, while the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide ring and the amide nitrogen, while the LUMO is likely to be distributed over the carbonyl groups and the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are usually found around hydrogen atoms, particularly those bonded to electronegative atoms.

In the EPS map of this compound, the oxygen atoms of the carbonyl groups would exhibit a strong negative potential (red), making them sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the amide group (N-H) would show a positive potential (blue), identifying it as a primary site for hydrogen bond donation and interaction with nucleophiles. The aromatic ring would display a more neutral potential, though with some variation due to the substituent effects. This mapping provides a valuable guide to the molecule's intermolecular interaction patterns and reactive sites.

Reactivity Descriptors and Reaction Pathways

The reactivity of this compound is governed by the electronic and steric properties of its constituent functional groups: the benzamide and the cyclohexylcarbonyl moieties. Reactivity descriptors derived from computational chemistry, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can predict the most likely sites for electrophilic and nucleophilic attack.

The benzamide group contains both an electron-donating amino group and an electron-withdrawing carbonyl group. The nitrogen atom of the amide can act as a nucleophile, while the carbonyl carbon is an electrophilic center. The aromatic ring itself can undergo electrophilic substitution, with the substitution pattern being influenced by the activating and directing effects of the amide and carbonylamino substituents.

Potential reaction pathways for this compound could involve:

Hydrolysis: Cleavage of the amide bond to yield 2-aminobenzamide (B116534) and cyclohexanecarboxylic acid. This reaction is typically catalyzed by acid or base.

N-Alkylation/N-Acylation: The nitrogen of the primary amide can be a site for further functionalization.

Aromatic Substitution: Electrophilic or nucleophilic substitution on the benzene (B151609) ring, with the positions ortho and para to the amino group being the most likely sites for electrophilic attack.

A data table of key reactivity descriptors for a model benzamide structure is presented below.

| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen; Positive potential around the amide N-H protons. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational landscape and interactions with their environment over time.

In an aqueous environment, the conformation of this compound is influenced by a balance of intramolecular and intermolecular forces. Intramolecular hydrogen bonding can occur between the amide N-H and the carbonyl oxygen of the cyclohexylcarbonyl group, or between the primary amide N-H and the oxygen of the adjacent carbonyl group. Such interactions can lead to the formation of pseudo-ring structures that stabilize specific conformations. nih.gov

MD simulations are instrumental in understanding how this compound might interact with protein targets. rsc.org By docking the ligand into a protein's binding site and running an MD simulation, one can observe the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and any conformational changes induced in the protein or the ligand upon binding. nih.govnih.gov

The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit minimal fluctuations in RMSD. The binding free energy can also be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to quantify the strength of the interaction. These simulations can reveal the specific amino acid residues that are crucial for binding and can guide the design of analogs with improved affinity and selectivity.

In Silico Screening and Ligand Design Approaches

Computational techniques play a pivotal role in the discovery of new molecules with desired biological activities, starting from a known scaffold like this compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For discovering analogs of this compound, two main approaches can be employed:

Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. Techniques include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening (which considers the three-dimensional conformation of the molecule).

Structure-based virtual screening: If the 3D structure of the protein target is known, molecular docking can be used to predict how a library of compounds will bind to the target's active site. nih.gov Compounds are ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing.

A typical workflow for virtual screening is outlined in the table below.

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. |

| 2. Target Preparation | The 3D structure of the protein target is prepared for docking. |

| 3. Docking | Each compound in the library is docked into the target's binding site. |

| 4. Scoring | The binding affinity of each compound is estimated using a scoring function. |

| 5. Hit Selection | The top-scoring compounds are selected as potential hits for further investigation. |

De novo design is a computational method for designing novel molecules from scratch. nih.govarxiv.org When applied to the benzamide scaffold, the goal is to generate new chemical entities that retain the core benzamide structure but have different substituents or modifications to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.gov

The process typically involves:

Scaffold Definition: The benzamide core is defined as the fixed part of the molecule.

Fragment Library: A library of chemical fragments is used to grow new substituents onto the scaffold.

Algorithmic Growth: An algorithm, often guided by machine learning or artificial intelligence, explores different combinations of fragments and their attachment points on the scaffold. arxiv.org

In Silico Evaluation: The newly designed molecules are evaluated for their predicted binding affinity, drug-likeness, and synthetic accessibility.

This approach allows for the exploration of a vast chemical space to identify novel and potent compounds based on the benzamide motif. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is predicated on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural attributes, known as molecular descriptors, it becomes possible to predict various properties of new or untested compounds without the need for experimental synthesis and measurement. nih.govnih.gov

The development of a robust QSPR model involves several key stages. Initially, a dataset of compounds with known properties is compiled. nih.gov For each of these molecules, a wide array of molecular descriptors is calculated using computational chemistry software. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors, each representing different aspects of the molecular structure.

Subsequently, statistical methods are employed to select the most relevant descriptors and to formulate a mathematical equation that best describes the relationship between these descriptors and the property of interest. This model is then rigorously validated to assess its predictive power and reliability. ijera.com

While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its various physicochemical and biological properties. Such models would be constructed using a dataset of structurally related benzamide derivatives. nih.govnih.gov

Hypothetical QSPR Model Development for this compound

To illustrate the QSPR modeling process for this compound, a hypothetical study could be designed to predict a specific property, such as its aqueous solubility. The following steps would be undertaken:

Dataset Selection: A diverse set of benzamide derivatives with experimentally determined solubility values would be gathered. This set would ideally include compounds with variations in the acylamino and benzamide portions of the molecule.

Descriptor Calculation: For each compound in the dataset, including this compound, a comprehensive set of molecular descriptors would be calculated.

Model Building: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a QSPR equation would be developed. d-nb.info

Validation: The model's predictive capability would be assessed using internal and external validation methods. nih.gov

Illustrative Data Tables for a Hypothetical QSPR Study

The following data tables represent the type of information that would be generated during a QSPR study of this compound and related compounds.

Table 1: Selected Molecular Descriptors for a Hypothetical Set of Benzamide Derivatives

| Compound | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) (Ų) | Number of Rotatable Bonds (NRB) |

| This compound | 260.33 | 2.85 | 84.39 | 3 |

| Benzamide | 121.14 | 0.64 | 43.37 | 1 |

| N-Acetylbenzamide | 163.17 | 1.21 | 58.20 | 2 |

| 2-Aminobenzamide | 136.15 | 0.53 | 69.40 | 1 |

| 2-(Propionylamino)benzamide | 192.22 | 1.35 | 84.39 | 3 |

Note: The values in this table are for illustrative purposes and are based on computational predictions or known values for similar structures.

Table 2: Hypothetical QSPR Model for Aqueous Solubility (LogS)

| Model Equation | R² | Q² |

| LogS = 2.5 - 0.01MW + 0.5LogP - 0.02*PSA | 0.85 | 0.75 |

R² (Coefficient of Determination) and Q² (Cross-validated R²) are statistical parameters used to evaluate the goodness-of-fit and predictive ability of the model, respectively.

Table 3: Predicted vs. Experimental Properties for a Validation Set

| Compound | Experimental LogS | Predicted LogS | Residual |

| Compound A | -2.5 | -2.4 | -0.1 |

| Compound B | -3.1 | -3.3 | 0.2 |

| Compound C | -1.8 | -1.9 | 0.1 |

| Compound D | -2.9 | -2.8 | -0.1 |

Such QSPR models, once validated, can serve as powerful tools for the virtual screening of large compound libraries, enabling the prioritization of molecules with desired properties for further experimental investigation. nih.gov This in-silico approach can significantly expedite the discovery and development process in various fields, including materials science and medicinal chemistry. jppres.comunair.ac.id

Biochemical and Molecular Interaction Studies of 2 Cyclohexylcarbonylamino Benzamide

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of 2-(Cyclohexylcarbonylamino)benzamide is predicated on its ability to interact with specific molecular targets within the body. Research has focused on identifying these targets and characterizing the nature of the binding interactions.

Enzyme Binding and Inhibition Kinetics

Studies have explored the interaction of this compound and its derivatives with several enzymes, revealing a range of inhibitory activities.

Histone Deacetylases (HDACs): Benzamide (B126) derivatives, particularly those containing an N-(2-aminophenyl)-benzamide functional group, are recognized as inhibitors of class I HDAC enzymes. These compounds function by chelating the zinc ion within the active site of the enzyme. The binding typically involves the ortho-amino group and the amide carbonyl of the benzamide moiety. The potency of these inhibitors can be in the nanomolar range for HDAC1 and HDAC2. The inhibition of HDACs is a critical mechanism in cancer therapy, as it leads to the hyperacetylation of histones and subsequent changes in gene expression that can induce cell death in cancer cells. The kinetics of this inhibition can be complex, with some 2-aminoanilide-based inhibitors exhibiting a slow, tight-binding mechanism. This time-dependent inhibition is thought to occur via a two-step process: initial orientation of the inhibitor in the catalytic tunnel followed by the coordination of the zinc ion.

Glucokinase: Computational studies have identified benzamide derivatives as potential activators of glucokinase, an enzyme pivotal for glucose homeostasis. Glucokinase acts as a glucose sensor in pancreatic β-cells and the liver, and its activation can lead to increased insulin secretion and glucose uptake. Molecular docking studies suggest that benzamide compounds can bind to amino acid residues such as ARG63 and TYR214 in the enzyme's active site.

ABCG2 Transporter: The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a membrane protein that contributes to multidrug resistance in cancer by effluxing xenobiotic compounds. While the direct interaction of this compound with ABCG2 has not been extensively detailed, the transporter is known to interact with a wide range of structurally diverse, mostly hydrophobic compounds.

The following table summarizes the inhibitory or activating concentrations of related benzamide compounds against various enzymes.

| Enzyme Target | Compound Class | Measured Activity (IC50/EC50) | Reference |

| HDAC1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 nM | |

| HDAC2 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 260.7 nM | |

| HDAC3 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 255.7 nM |

Receptor Binding Profiling and Affinity Determination

Beyond enzymes, benzamide-based compounds have been profiled for their binding affinity to various receptors, indicating their potential to modulate signaling pathways.

Dopamine (B1211576) Receptors: Substituted benzamide drugs are known to act as selective antagonists for a sub-population of brain dopamine receptors that are independent of adenylate cyclase. Their interaction with these receptors is notably dependent on the presence of sodium ions. This specificity for certain dopamine receptor subtypes is believed to contribute to their unique pharmacological profile in the treatment of neuropsychiatric conditions.

Serotonin Receptors: While specific binding data for this compound at serotonin receptors is not detailed, the broader class of benzamides has been explored for interactions with various G protein-coupled receptors.

Sigma-1 Receptors: Novel benzamide derivatives have been synthesized and shown to possess high affinity for the sigma-1 receptor, acting as agonists. These compounds are being investigated for their neuroprotective potential in central nervous system disorders.

Protein-Ligand Interaction Mechanisms and Allosteric Modulation

The interaction of this compound and related compounds with proteins can occur through direct binding to the active site or via allosteric mechanisms, where binding to a secondary site modulates the protein's function.

The binding of benzamide-type inhibitors to HDACs is a well-characterized example of protein-ligand interaction. Docking studies have provided insights into the specific binding modes, highlighting the importance of the zinc-binding group and the interactions of the "cap" group with the rim of the enzyme's binding pocket.

Furthermore, certain benzamide derivatives have been identified as positive allosteric modulators (PAMs) of the prostaglandin EP2 receptor. These compounds enhance the potency of the natural agonist, prostaglandin E2, without having intrinsic activity themselves. This allosteric modulation presents a promising strategy for achieving targeted therapeutic effects with potentially fewer side effects.

In Vitro Biochemical Assays for Target Engagement

To confirm the interaction of a compound with its molecular target and to quantify its effects, various in vitro biochemical assays are employed.

Ligand Displacement and Competitive Binding Assays

Radioligand binding displacement assays are a common method to determine the affinity of a test compound for a receptor. In such assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Ki). This approach has been used to profile compounds against dopamine and other receptors.

Enzyme Activity Modulation Studies in Cell-Free Systems

The direct effect of a compound on enzyme activity is often assessed in cell-free systems. For enzyme inhibitors, these assays measure the reduction in the rate of the enzymatic reaction in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a common metric derived from these studies, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. Such assays have been crucial in characterizing the potency of benzamide derivatives as HDAC inhibitors. Conversely, for enzyme activators like the glucokinase activators, these assays would measure the increase in enzyme activity. The kinetics of enzyme inhibition can be further studied to determine the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition.

Cell-Free System Interactions and Biomarker Identification

This compound, also known as CH-223191, has been extensively utilized in cell-based and cell-free assays to investigate the function of the Aryl Hydrocarbon Receptor (AHR). These systems are crucial for identifying biomarkers of AHR activation and for characterizing the compound's antagonistic properties.

In cell-free systems, such as cytosolic fractions from Hepa cells, CH-223191 has been shown to directly compete with the potent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for binding to the receptor. researchgate.net Competitive ligand-binding analyses demonstrate that CH-223191 inhibits the binding of radiolabeled TCDD to the AHR in a dose-dependent manner, confirming its interaction with the receptor's ligand-binding pocket. researchgate.netnih.gov

A key biomarker for AHR activation is the receptor's translocation from the cytoplasm to the nucleus upon ligand binding. Cell-based immunocytochemistry assays have confirmed that CH-223191 effectively blocks the TCDD-induced nuclear translocation of the AHR. researchgate.netnih.gov This inhibition of nuclear import is a primary mechanism of its antagonist activity. Furthermore, electrophoretic mobility shift assays (EMSA), a cell-free technique, have been used to show that CH-223191 prevents the AHR from binding to its specific DNA recognition sites, known as dioxin response elements (DREs). researchgate.netnih.govselleckchem.comdioxins.com

The downstream consequence of AHR activation is the transcription of target genes. Luciferase reporter gene assays are a common cell-based method to quantify this activity. In various cell lines, including human HepG2, CH-223191 has been shown to potently inhibit TCDD-induced luciferase activity with an IC50 value of approximately 30 nM. selleckchem.comtocris.com The expression and activity of cytochrome P450 family 1 subfamily A member 1 (CYP1A1) is a well-established biomarker for AHR activation. Studies have consistently shown that CH-223191 inhibits the TCDD-induced expression and enzyme activity of CYP1A1. nih.govselleckchem.comacs.org

The interaction of CH-223191 with AHR has revealed ligand-selective antagonism. It is more effective at blocking the effects of halogenated aromatic hydrocarbons like TCDD than those of other agonist classes, such as polycyclic aromatic hydrocarbons (PAHs). nih.govinvivogen.com This selectivity suggests that different classes of ligands may induce distinct conformational changes in the AHR, which are differentially affected by the binding of CH-223191. nih.gov

| Assay Type | System | Key Finding | Biomarker/Endpoint Measured | Reference |

| Competitive Binding | Cell-Free (Hepa cell cytosol) | CH-223191 competes with TCDD for AHR binding. | [3H]TCDD binding | researchgate.netnih.gov |

| Immunofluorescence | Cell-Based (Hepa cells) | Blocks agonist-induced nuclear translocation of AHR. | Subcellular localization of AHR | researchgate.netnih.gov |

| EMSA | Cell-Free (Guinea pig hepatic cytosol) | Inhibits AHR binding to Dioxin Response Elements (DREs). | AHR:ARNT:DRE complex formation | researchgate.netnih.govdioxins.com |

| Reporter Gene Assay | Cell-Based (HepG2-Lucia™ AHR cells) | Inhibits AHR-dependent gene transcription (IC50 ~30 nM). | Luciferase activity | selleckchem.cominvivogen.com |

| Enzyme Activity Assay | Cell-Based (Human cell lines) | Inhibits agonist-induced CYP1A1 enzyme activity. | Ethoxyresorufin-O-deethylase (EROD) activity | nih.gov |

Mechanisms of Action at the Molecular Level

The molecular mechanism of action for this compound (CH-223191) as an AHR antagonist is centered on its ability to prevent the initial steps of receptor activation. In its unliganded state, the AHR resides in the cytoplasm as part of a multi-protein complex that includes Hsp90, XAP2, and p23. invivogen.com

Upon binding of an agonist like TCDD, the AHR undergoes a conformational change, dissociates from the chaperone complex, and translocates into the nucleus. nih.gov Inside the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to DREs in the promoter regions of target genes, initiating their transcription. invivogen.com

CH-223191 exerts its antagonistic effect by competitively binding to the AHR and preventing these activation steps. researchgate.netnih.gov Research has shown that CH-223191 inhibits the agonist-induced transformation of the AHR into its DNA-binding form. nih.govdioxins.com By blocking the nuclear translocation and subsequent DNA binding of the AHR, it effectively shuts down the downstream signaling cascade that leads to gene expression. researchgate.netnih.govselleckchem.com It is considered a "pure" antagonist because, unlike some other AHR modulators, it does not exhibit any agonist activity, even at high concentrations. invivogen.com

The precise nature of how this compound (CH-223191) binds to the AHR—whether through an orthosteric or allosteric mechanism—has been a subject of discussion.

Orthosteric binding occurs when a ligand binds to the primary, active site of a receptor, directly competing with the endogenous ligand or substrate. Several lines of evidence support an orthosteric mechanism for CH-223191:

Competitive Inhibition: Ligand-binding assays show that CH-223191 directly competes with the canonical agonist TCDD for binding to the AHR. researchgate.net

Reversible Antagonism: The inhibitory effects of CH-223191 on AHR-dependent gene expression can be overcome by increasing the concentration of the agonist TCDD, which is a classic characteristic of competitive, orthosteric antagonism. nih.gov

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a protein is a dynamic process that often involves conformational adjustments in both the ligand and the protein to achieve an optimal fit, a concept known as "induced fit." For inhibitors targeting enzymes like HDACs, these conformational changes are critical for establishing the key interactions that lead to inhibition.

Upon entering the active site of a target protein, this compound is predicted to undergo conformational changes to orient its functional groups optimally for interaction. The flexible cyclohexylcarbonylamino tail can adopt various conformations to fit within the binding pocket. Molecular docking studies on similar 2-aminobenzamide-based HDAC inhibitors have shown that the benzamide core positions itself deep within the active site to allow the amino and carbonyl groups to chelate the catalytic zinc ion. mdpi.commdpi.com This chelation event itself can trigger subtle conformational shifts in the coordinating residues of the active site to accommodate the ligand.

Table 1: Predicted Conformational Adjustments upon Binding of this compound

| Molecular Component | Predicted Conformational Change | Potential Consequence |

| Ligand: Cyclohexyl Ring | Adopts a stable chair conformation that fits the hydrophobic pocket. | Maximizes hydrophobic interactions with the protein. |

| Ligand: Amide Linker | Rotation around single bonds to position the benzamide for optimal zinc binding. | Facilitates chelation of the catalytic zinc ion. |

| Protein: Active Site Residues | Side-chain reorientation to form hydrogen bonds and hydrophobic contacts. | Stabilizes the ligand-protein complex. |

| Protein: Surface Loops | Minor shifts upon interaction with the cyclohexyl "cap" group. | May influence substrate access or protein-protein interactions. |

Specific Interaction Motifs (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

The stability of the ligand-protein complex is determined by a combination of non-covalent interactions. Based on the structure of this compound and docking studies of analogous compounds, several key interaction motifs are anticipated to play a role. nih.govmdpi.com

Hydrogen Bonding: Hydrogen bonds are critical for the specificity and affinity of ligand binding. The 2-aminobenzamide (B116534) portion of the molecule is predicted to be a primary site for hydrogen bonding. The amino group and the carbonyl oxygen of the benzamide can act as hydrogen bond acceptors and donors, respectively. In the context of HDAC inhibition, these groups form crucial hydrogen bonds with active site residues, such as histidine and aspartic acid, in addition to coordinating with the zinc ion. mdpi.com

π-Stacking: While the cyclohexyl group does not participate in π-stacking, the benzene (B151609) ring of the benzamide moiety can engage in such interactions. If the binding pocket contains aromatic residues like phenylalanine, tyrosine, or tryptophan, the phenyl ring of the ligand can stack against these residues. These π-π interactions, arising from the overlap of p-orbitals, can add to the stability of the complex. Docking studies of similar inhibitors in HDAC2 have shown that the aromatic linker can be positioned between two phenylalanine residues (F155 and F210), suggesting the importance of such interactions. mdpi.com

Table 2: Potential Specific Interaction Motifs for this compound

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | Significance |

| Hydrogen Bonding | 2-Amino group, Amide carbonyl | Histidine, Aspartic Acid, Tyrosine | Specificity and anchoring in the active site. |

| Hydrophobic Interactions | Cyclohexyl ring, Phenyl ring | Leucine, Valine, Phenylalanine | Major contributor to binding affinity. |

| π-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | Stabilization of the ligand in the binding pocket. |

| Coordination | 2-Amino group, Amide carbonyl | Zinc ion (in metalloenzymes like HDACs) | Essential for catalytic inhibition in zinc-dependent enzymes. |

Structure Activity Relationship Sar and Ligand Design Principles for 2 Cyclohexylcarbonylamino Benzamide Derivatives

Systematic Exploration of Structural Variations and Their Impact on Activity

Medicinal chemistry efforts have systematically altered the three main components of the 2-(cyclohexylcarbonylamino)benzamide scaffold to map the chemical space and optimize activity. The core structure consists of a cyclohexyl group connected via an amide linker to a 2-aminobenzamide (B116534) moiety. Each part plays a distinct role in molecular recognition. For instance, a series of cyclohexyl benzamide (B126) structures were identified as lead compounds in the development of 11β-HSD1 inhibitors before being optimized to address issues like poor solubility and non-specific protein binding. researchgate.net

The cyclohexyl ring primarily engages in hydrophobic interactions with the target protein. Its conformation and substitution pattern are critical for optimizing these interactions.

Detailed Research Findings: In studies on related inhibitors targeting 11β-HSD1, the substitution on the cyclohexyl ring was found to be a key determinant of potency. The introduction of polar groups can form additional hydrogen bonds or favorable polar interactions within the binding pocket.

Hydroxyl Substitution: A significant finding showed that introducing a hydroxyl group at the 4-position of the cyclohexyl moiety led to a 12-fold increase in potency against human 11β-HSD1 compared to the unsubstituted analog. nih.gov This suggests the hydroxyl group acts as a hydrogen bond donor or acceptor with a specific residue in the enzyme's active site.

Alkoxy Substitution: In contrast, replacing the 4-hydroxyl group with a methoxy (B1213986) group resulted in reduced activity. nih.gov This indicates that either the hydrogen-bonding capability of the hydroxyl is crucial, or the increased steric bulk of the methoxy group introduces an unfavorable interaction.

Table 1: Impact of Cyclohexyl Ring Substituents on 11β-HSD1 Inhibition

| Compound ID | Cyclohexyl Substituent (R) | Relative Potency | Reference |

| Analogue A | -H | Baseline | nih.gov |

| Analogue B | 4-OH | 12x increase vs. A | nih.gov |

| Analogue C | 4-OCH₃ | Decrease vs. A | nih.gov |

The benzamide ring offers another site for modification to fine-tune electronic properties, solubility, and target affinity. Substituents on this aromatic ring can influence the orientation of the molecule in the binding pocket and introduce new interaction points.

Detailed Research Findings:

Positional Effects: Studies on various benzamide derivatives reveal that the position of substituents markedly influences biological activity. nih.govnih.gov In one series of glycine (B1666218) benzamides, scanning chloro-substituents around the ring showed that a meta-chloro derivative (relative to the amide) provided a significant boost in potency. nih.gov

Electronic Effects: The electronic nature of the substituent is critical. Electron-withdrawing groups (like nitro groups) and electron-donating groups (like amino groups) alter the charge distribution of the ring and the properties of the amide linker. researchgate.net

Table 2: Influence of Benzamide Ring Substitutions in Analogous Scaffolds

| Scaffold Type | Substituent | Position | Observed Effect on Activity | Reference |

| Glycine Benzamides | Chloro | meta | Excellent potency | nih.gov |

| Benzamide Derivatives | Dimethylamine Side Chain | para | Potent inhibition and selectivity against AChE | nih.govnih.gov |

| Niclosamide Derivatives | CF₃ | 3,5-(bis) | Significant cytotoxicity against HL-60 cells | acs.org |

| Niclosamide Derivatives | Cl | 2- | Most active in NFĸB assay | acs.org |

The amide linker is a critical structural element, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Its rigidity and geometry are essential for correctly positioning the cyclohexyl and benzamide moieties for optimal interaction with the target.

Detailed Research Findings: Modifications to the amide linker itself are less common than substitutions on the flanking rings. However, related studies on similar scaffolds have shown that this linker is a key interaction point.

Hydrogen Bonding: In many enzyme-inhibitor complexes, the amide carbonyl oxygen is a primary hydrogen bond acceptor. For example, in models of 11β-HSD1 inhibitors, the amide carbonyl oxygen frequently forms hydrogen bonds with key active site residues like Ser170 and Tyr183. benthamscience.com

Bioisosteric Replacement: In some drug discovery campaigns, the amide bond is replaced with other groups (bioisosteres) to improve metabolic stability or alter binding properties. For instance, research on N-benzoyl-2-hydroxybenzamides involved modifying the linker to explore different chemical spaces. nih.gov The inherent properties of the amide, however, are often crucial for maintaining high affinity.

Identification of Key Pharmacophoric Elements

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound derivatives, the key pharmacophoric elements include hydrogen bonding sites and hydrophobic regions. nih.govnih.gov

Hydrogen bonds are directional interactions that are fundamental to ligand-receptor recognition and contribute significantly to binding affinity.

Amide Group: The primary hydrogen bonding center in the this compound scaffold is the amide linker itself. The amide proton (-NH-) serves as a crucial hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Current time information in Hyderabad, IN.researchgate.net The 2-amino group on the benzamide ring provides an additional hydrogen bond donor site.

Substituent Effects: As noted in section 5.1.1, adding a hydroxyl group to the cyclohexyl ring introduces another potential hydrogen bonding site, which can dramatically improve potency if positioned correctly to interact with the target. nih.gov

Cyclohexyl Ring: The nonpolar, aliphatic cyclohexyl ring is the principal hydrophobic anchor. It is designed to fit into a hydrophobic pocket within the target protein, contributing significantly to binding affinity. The importance of this group is highlighted by SAR studies where even small changes to its substitution pattern alter activity. nih.gov

Benzamide Phenyl Ring: The phenyl ring of the benzamide moiety provides a second major hydrophobic region, capable of forming π-π stacking or other non-polar interactions with aromatic residues in the binding site. Pharmacophore models for related benzamide analogs often identify multiple distinct hydrophobic features as necessary for activity. nih.gov

Design Principles for Enhanced Target Selectivity and Mechanistic Potency

Modern drug discovery leverages a variety of sophisticated design principles to refine lead compounds into clinical candidates with improved efficacy and safety profiles. The development of this compound derivatives is no exception, with researchers employing metrics and strategies to enhance target selectivity and potency.

Ligand Efficiency Metrics in Compound Design

Ligand efficiency (LE) is a powerful metric used in drug design to assess the binding energy of a compound on a per-atom basis. It helps to identify small, efficient fragments that can be grown into more potent leads without disproportionately increasing molecular weight, a common issue that can lead to poor pharmacokinetic properties. nih.gov LE is calculated as the binding affinity (in terms of pIC50 or pKd) divided by the number of non-hydrogen atoms (heavy atom count, HAC).

In the development of HDAC inhibitors, LE is a critical parameter. For example, in a fragment-based approach to discover HDAC2 inhibitors, an initial α-amino-amide fragment hit had a low affinity but a promising ligand efficiency. nih.gov Optimization of this fragment, guided by structural data, led to a significant improvement in potency while maintaining or improving the LE, demonstrating the value of this metric in guiding the optimization process. nih.gov

Below is a representative table illustrating how ligand efficiency metrics might be applied during the optimization of a hypothetical series of benzamide inhibitors.

| Compound ID | Modification | HDAC1 IC50 (nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

| 1 | Parent Scaffold | 1000 | 18 | 0.33 |

| 1a | Add Methyl Group | 500 | 19 | 0.33 |

| 1b | Add Phenyl Group | 150 | 24 | 0.32 |

| 1c | Cyclize Linker | 200 | 22 | 0.35 |

This is an interactive data table based on hypothetical data for illustrative purposes.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule by replacing its core structure (scaffold). bhsai.orgchemrxiv.org This technique is invaluable for generating new intellectual property, improving physicochemical properties, and overcoming synthetic challenges. bhsai.orgnih.gov

In the context of HDAC inhibitors, scaffold hopping has been employed to identify novel chemotypes. Researchers have used structure-based virtual screening to identify fragment hits, which then serve as the basis for scaffold hopping to design new compound libraries with potentially improved potency and selectivity. nih.gov For instance, a shape-based virtual screening approach using a hybrid query derived from multiple known scaffolds demonstrated a marked improvement in "scaffold hopping" capabilities, leading to the discovery of a novel N-benzylaniline scaffold with HDAC2 inhibitory activity. nih.gov Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic properties, is another key strategy. In benzamide HDAC inhibitors, replacing a pyrimidine (B1678525) ring in the "cap" group with bioisosteric 2-aminooxazolinyl units has been shown to enhance potency against HDAC3. drugbank.com

Fragment-Based Ligand Design (FBLD) Approaches

Fragment-Based Ligand Design (FBLD) has emerged as a powerful and efficient method for hit identification. It involves screening libraries of small, low-molecular-weight compounds (fragments) that, despite having low affinity, bind efficiently to the target protein. nih.govfigshare.com These fragment hits then serve as starting points for optimization into more potent, lead-like molecules.

FBLD has been successfully applied to the discovery of novel HDAC inhibitors. In one notable study targeting HDAC2, a fragment screen identified not only expected benzamide-based hits but also a novel and low-affinity α-amino-amide fragment that binds to the catalytic zinc. nih.gov Using structure-guided optimization, this fragment was elaborated into a sub-micromolar, brain-penetrant HDAC2 inhibitor. nih.gov This success underscores the power of FBLD to identify novel zinc-binding groups and starting points for inhibitor design, moving beyond established scaffolds. nih.govfigshare.com

The following table presents a selection of N-(2-aminophenyl)benzamide derivatives and their reported inhibitory activities against Class I HDACs, illustrating the structure-activity relationships discussed.

| Compound | R Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

| Entinostat (MS-275) | 3-pyridyl | 930 | 950 | 1800 | nih.gov |

| Compound 7j | 4-(dimethylamino)phenyl | 650 | 780 | 1700 | nih.gov |

| NA | 4-(bis(2-chloroethyl)amino)benzoyl | 95.2 | 260.7 | 255.7 | frontiersin.org |

| Compound 15k | (S)-4-isopropyl-4,5-dihydrooxazol-2-yl | 80 | 110 | 6 | drugbank.com |

This is an interactive data table based on data from the cited research articles.

Pre Clinical Pharmacological Interrogation of 2 Cyclohexylcarbonylamino Benzamide in Research Models

Cellular and Tissue-Level Mechanistic Studies

Mechanistic studies at the cellular and tissue level are designed to elucidate the specific biological targets of a compound and the subsequent effects on cellular machinery. These in vitro assays are fundamental for confirming the compound's proposed mechanism of action.

Receptor occupancy and target engagement studies are essential to confirm that a compound physically interacts with its intended molecular target within a cellular environment. These assays measure the extent to which a compound binds to its receptor at various concentrations. A common method involves competitive binding assays, where the compound of interest competes with a radiolabeled ligand known to bind to the target receptor. nih.gov The displacement of the radiolabeled ligand is measured, allowing for the calculation of the compound's binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand).

Currently, specific data from receptor occupancy or target engagement studies for 2-(Cyclohexylcarbonylamino)benzamide in publicly available literature is limited. Were such studies conducted, the data would typically be presented as shown in the illustrative table below.

Illustrative Data Table: Receptor Binding Affinity for this compound

| Target Receptor | Cell Line | Radioligand Used | Ki (nM) |

|---|---|---|---|

| Hypothetical Receptor X | HEK293 | [³H]-Ligand Y | Data Not Available |

| Hypothetical Receptor Z | CHO-K1 | [¹²⁵I]-Ligand A | Data Not Available |

This table is for illustrative purposes only. No public data is available for this compound.

Should the target of this compound be an enzyme, studies would be conducted to measure its effect on the enzyme's catalytic activity. These assays can be performed using purified enzymes, cellular extracts (lysates), or within intact cultured cells. The goal is to determine whether the compound inhibits or activates the enzyme and to quantify its potency, typically reported as an IC50 (for inhibitors) or EC50 (for activators) value. sigmaaldrich.com The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can also be determined through kinetic studies by analyzing how the compound affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax). wikipedia.orgmit.edu

As of now, there are no specific published findings detailing the modulation of any particular enzyme's activity by this compound.

Illustrative Data Table: Enzymatic Inhibition Profile of this compound

| Target Enzyme | Assay Type | Substrate | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| Hypothetical Kinase A | Cell-free (purified) | Peptide B | Data Not Available | Data Not Available |

| Hypothetical Protease C | Cell-based | Fluorogenic Peptide D | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No public data is available for this compound.

Compounds that engage with cellular targets often trigger a cascade of downstream events known as intracellular signaling pathways. Studying these pathways helps to understand the functional consequences of target engagement. Techniques such as Western blotting, ELISA, or mass spectrometry-based phosphoproteomics are used to measure changes in the phosphorylation state or expression levels of key signaling proteins. For example, engagement of a receptor might modulate pathways like the MAPK/ERK or PI3K/Akt pathways, which are crucial for cell survival and proliferation. nih.gov

Specific research detailing the effects of this compound on intracellular signaling pathways has not been reported in the available scientific literature.

In Vivo Proof-of-Concept Studies in Model Organisms (focused on target engagement and mechanistic validation)

In vivo studies use living animal models, most commonly rodents, to confirm that the mechanistic findings from cellular studies translate to a whole-organism setting. nih.govnih.gov These experiments are crucial for validating the compound's mechanism of action and understanding its behavior in a complex biological system.

A key goal of in vivo studies is to demonstrate that the compound can reach its target tissue and modulate its biological target after administration. nih.gov This is often assessed by collecting tissue samples (e.g., tumor biopsies in cancer models) from treated animals and measuring target engagement. Pharmacodynamic (PD) biomarkers—molecular indicators that change in response to the drug's activity—are used to quantify this effect. plos.org For instance, if the compound is a kinase inhibitor, a relevant PD biomarker could be the reduced phosphorylation of its direct substrate in the target tissue. plos.org

There is currently no published data on in vivo target modulation or specific biomarker identification for this compound in animal models.

Illustrative Data Table: In Vivo Pharmacodynamic Biomarker Analysis

| Animal Model | Target Tissue | Biomarker | Method of Analysis | Result |

|---|---|---|---|---|

| Mouse Xenograft Model | Tumor | Phospho-Protein X | Western Blot / IHC | Data Not Available |

| Rat CNS Model | Brain | Neurotransmitter Y Level | Microdialysis / HPLC | Data Not Available |

This table is for illustrative purposes only. No public data is available for this compound.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting its in vivo activity. wikipedia.org Pharmacokinetic (PK) studies measure the concentration of the compound in blood plasma and various tissues over time. nih.gov This helps determine its bioavailability, half-life, and how well it penetrates the target tissue. msdmanuals.commsdmanuals.com Distribution can be visualized using techniques like whole-body autoradiography with a radiolabeled version of the compound. These studies are critical for correlating the compound's concentration in the body with its observed biological effects. nih.gov

Specific pharmacokinetic and biodistribution data for this compound are not available in the public domain.

Illustrative Data Table: Pharmacokinetic Parameters in Rodent Model

| Parameter | Route of Administration | Value | Units |

|---|---|---|---|

| Cmax (Maximum Concentration) | Oral | Data Not Available | ng/mL |

| Tmax (Time to Cmax) | Oral | Data Not Available | hours |

| AUC (Area Under the Curve) | Oral | Data Not Available | ng*h/mL |

| Half-life (t½) | Intravenous | Data Not Available | hours |

| Volume of Distribution (Vd) | Intravenous | Data Not Available | L/kg |

This table is for illustrative purposes only. No public data is available for this compound.

Pharmacokinetic and Metabolic Studies in Research Tools (focused on research tool understanding, not clinical relevance)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to its preclinical assessment. These studies are conducted in various in vitro and in silico models to predict the compound's behavior in a whole organism. The focus of this research is to characterize the intrinsic properties of this compound without extrapolating to clinical scenarios.

The metabolic stability of a compound provides insights into its susceptibility to biotransformation by drug-metabolizing enzymes. This is a key determinant of its in vivo half-life and oral bioavailability. In vitro systems, such as liver microsomes, are routinely used to assess this parameter.

Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The stability of a test compound is evaluated by incubating it with liver microsomes from various species (e.g., rat, mouse, human) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t½).

| Parameter | Description | Typical Conditions |

| Test System | Liver microsomes from relevant species (e.g., human, rat, mouse) | Protein concentration: 0.5-1.0 mg/mL |

| Compound Concentration | A concentration within the linear range of enzyme kinetics | Typically 1 µM |

| Cofactor | NADPH regenerating system to support CYP enzyme activity | e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase |

| Incubation Time | A time course to measure the depletion of the parent compound | 0, 5, 15, 30, 60 minutes |

| Analysis Method | LC-MS/MS to quantify the remaining parent compound | Specific method developed for this compound |

| Controls | Positive control (compound with known metabolic profile), Negative control (without cofactor) | To ensure assay validity |

The results from such an assay would be used to calculate the in vitro half-life and intrinsic clearance. For instance, a compound with a half-life of less than 30 minutes in human liver microsomes would be considered to have high intrinsic clearance.

Identifying the metabolites of a new chemical entity is essential to understand its biotransformation pathways and to identify any potentially active or reactive metabolites. In vitro model systems, including liver microsomes, S9 fractions, and hepatocytes, are employed for this purpose.

For a compound like this compound, several metabolic pathways can be anticipated based on its chemical structure. The primary routes of metabolism for benzamide-containing compounds often involve hydroxylation and N-dealkylation. The presence of a cyclohexyl ring suggests that hydroxylation of this moiety is a likely metabolic pathway, a common biotransformation for alicyclic structures.

The identification of these metabolites is typically carried out using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). By comparing the mass spectra of the parent compound with those of the species detected after incubation, potential metabolites can be identified. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) fragmentation analysis.

While specific metabolite identification studies for this compound are not publicly documented, a predictive table of potential metabolites based on common metabolic transformations of similar structures is presented below.

| Proposed Metabolite | Metabolic Reaction | Potential Site of Metabolism |

| Hydroxylated-cyclohexyl metabolite | Aliphatic hydroxylation | Cyclohexyl ring (various positions) |

| Dihydroxy-cyclohexyl metabolite | Sequential hydroxylation | Cyclohexyl ring |

| N-dealkylated metabolite | Not applicable (secondary amide) | - |

| Aromatic hydroxylated metabolite | Aromatic hydroxylation | Benzamide (B126) ring |

| Glucuronide conjugate | Glucuronidation (Phase II) | Hydroxylated metabolites |

| Sulfate conjugate | Sulfation (Phase II) | Hydroxylated metabolites |

These predicted metabolites would require confirmation through rigorous analytical techniques in dedicated in vitro metabolism studies.

In silico, or computational, models are valuable tools in early drug discovery for predicting the ADME properties of a compound based on its chemical structure. These models use quantitative structure-activity relationship (QSAR) and other computational algorithms to estimate various pharmacokinetic parameters. researchgate.netjonuns.com

For this compound, various ADME properties can be predicted using commercially available or open-source software. These predictions help in prioritizing compounds for further experimental testing and in understanding their potential disposition in a biological system. It is important to note that these are predictive and not experimentally determined values.

A study on N-(phenylcarbamoyl)benzamide, a structurally related compound, utilized the pkCSM online tool to predict its ADME properties. researchgate.net Similar predictions can be generated for this compound. The table below presents a set of predicted ADME properties for this compound based on its structure, using established in silico models.

| ADME Parameter | Predicted Value | Interpretation for Research |

| Molecular Weight | ~246.32 g/mol | Within the range for good oral absorption (Lipinski's Rule of Five) |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability |

| Aqueous Solubility | Predicted to be low to moderate | May influence formulation and absorption studies |